2-Chloropentane-1,5-diamine
Description
Nomenclature and Structural Elucidation of 2-Chloropentane-1,5-diamine
IUPAC Naming Conventions and Stereoisomerism of this compound
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.gov This systematic name precisely describes the molecule's structure: a five-carbon "pentane" chain, two "diamine" (amino, -NH₂) groups located at positions 1 and 5, and a "chloro" (chlorine, -Cl) substituent at position 2. nih.govopenreview.net
The presence of a chiral center at the second carbon atom, which is bonded to four different groups (a hydrogen atom, a chlorine atom, a -CH(NH₂)CH₂CH₂CH₂NH₂ group, and a -CH₂NH₂ group), gives rise to stereoisomerism. scribd.com This means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-chloropentane-1,5-diamine and (S)-2-chloropentane-1,5-diamine, depending on the spatial arrangement of the groups around the chiral center. The specific rotation of plane-polarized light would be equal in magnitude but opposite in direction for each enantiomer. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and would be optically inactive.
Structural Representation and Related Chemical Systems
The structural formula of this compound reveals a pentane (B18724) backbone with amino groups at both termini and a chlorine atom at the C2 position. nih.gov This structure is related to other important classes of organic compounds. It is a derivative of pentane-1,5-diamine, also known as cadaverine, a well-known diamine. It is also a member of the broader family of halogenated hydrocarbons and alkylamines.
The molecule's structure can be represented in various ways, including 2D chemical structures and 3D models that illustrate its stereochemistry. The key identifiers for this compound are its CAS Registry Number, 918872-08-9, and its molecular formula, C₅H₁₃ClN₂. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃ClN₂ | PubChem nih.gov |
| Molecular Weight | 136.62 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 918872-08-9 | PubChem nih.gov |
| Chiral Center | C2 | Inferred from structure |
Academic Significance and Research Context of Chlorinated Diamines
Chlorinated diamines, such as this compound, hold a significant place in academic research due to their potential applications in synthetic chemistry. The presence of both nucleophilic amine groups and an electrophilic carbon center (due to the chlorine atom) makes them versatile intermediates.
Role in Organic Synthesis Methodologies
Organic diamines are valuable in a variety of synthetic reactions. atlantis-press.comresearchgate.net They can react with compounds like aldehydes, acyl chlorides, and anhydrides to form Schiff bases, amides, and amic acids, respectively. researchgate.net The introduction of a chlorine atom, as in this compound, adds another layer of reactivity. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. mdpi.com This dual reactivity allows for sequential or one-pot reactions to build complex molecular frameworks. For instance, one amine group could be protected while the other participates in a reaction, followed by a reaction at the chlorinated center.
Potential as a Synthetic Building Block
The structure of this compound makes it a potentially useful building block for the synthesis of heterocyclic compounds. atlantis-press.com Intramolecular reactions, where one of the amine groups acts as a nucleophile and attacks the carbon bearing the chlorine atom, could lead to the formation of substituted piperidines, a common motif in many biologically active molecules. The specific stereochemistry of the starting material could be used to control the stereochemistry of the resulting cyclic product. Furthermore, diamines are known to form complexes with metal ions, which can then be used as catalysts in various organic transformations such as Henry reactions, Michael additions, and aldol (B89426) reactions. researchgate.net
Theoretical Considerations for Functional Group Interactivity
The interplay between the amine and chloro functional groups in this compound is a subject of theoretical interest. The electron-withdrawing nature of the chlorine atom can influence the basicity (pKa) of the nearby amine groups. Conversely, the amine groups can influence the reactivity of the C-Cl bond. For example, intramolecular hydrogen bonding between an amine group and the chlorine atom could affect the conformation of the molecule and the rate of its reactions. Computational studies could provide insights into the preferred conformations of the molecule and the energy barriers for various reaction pathways, such as intramolecular cyclization. The relative positions of the functional groups allow for a detailed study of neighboring group participation and its effect on reaction mechanisms and stereochemical outcomes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
918872-08-9 |
|---|---|
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
2-chloropentane-1,5-diamine |
InChI |
InChI=1S/C5H13ClN2/c6-5(4-8)2-1-3-7/h5H,1-4,7-8H2 |
InChI Key |
XZIWPYBFCAWSOH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CN)Cl)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloropentane 1,5 Diamine and Analogues
Precursor Chemistry and Synthetic Route Design
The construction of 2-chloropentane-1,5-diamine and related structures can be approached by strategically forming the chloroalkane backbone and introducing the diamine moieties.
Approaches to Chloroalkane Chain Formation
The formation of the 2-chloropentane (B1584031) backbone is a critical step. One common method involves the chlorination of pentane (B18724) derivatives. evitachem.com For instance, 2-pentanol (B3026449) can be converted to 2-chloropentane. chemicalbook.com A detailed procedure for this conversion involves reacting (+/-)-2-pentanol with pyridine (B92270) in N,N-dimethylformamide at low temperatures, followed by the addition of methanesulfonyl chloride. chemicalbook.com This reaction proceeds with high yield and regioselectivity, with no formation of 1-chloropentane (B165111) or 1-pentene (B89616) observed. chemicalbook.com
Alternative approaches could involve the direct alkylation using haloalkanes. google.com For example, dihaloalkanes such as 1-bromo-5-chloropentane (B104276) have been used in various synthetic applications. google.com The choice of the halogen can be significant, with chloroalkanes, bromoalkanes, and iodoalkanes all being potential starting materials. google.com The reactivity of these haloalkanes can be harnessed in nickel-catalyzed cross-coupling reactions to form C-C bonds, suggesting a potential route to building the pentane chain with a pre-installed chlorine atom at the desired position. acs.org
Table 1: Synthesis of 2-Chloropentane from 2-Pentanol chemicalbook.com
| Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (+/-)-2-Pentanol | Pyridine, Methanesulfonyl chloride | N,N-dimethylformamide | 0-65 | 11.8 | 83.8 |
Strategies for Diamine Moiety Introduction
The introduction of the two amine groups at the 1 and 5 positions of the pentane chain is a key transformation. A common strategy involves the amination of a suitable precursor. This can be achieved through various methods, including the reaction of a dihaloalkane with an amine source. google.com For instance, a process for preparing haloamines involves reacting an amine with an α,ω-dihaloalkane in the presence of an acid acceptor. google.com
Another approach is the reduction of nitro groups. A synthetic pathway could involve nitrating a suitable intermediate to introduce nitro groups at the desired positions, followed by reduction to the corresponding amines. google.com The choice of reducing agent is crucial to avoid unwanted side reactions with the chloroalkane functionality.
Furthermore, the introduction of vicinal diamines has been achieved through methods like copper-catalyzed alkene diamination. nih.gov While not directly applicable to the 1,5-diamine, the principles of using transition metal catalysis to form C-N bonds are relevant. Methodologies for synthesizing chiral 1,2-diamines also include the substitutional induction of nitrogen nucleophiles to haloalkanes. clockss.org
Regioselective and Stereoselective Synthesis Considerations
The synthesis of this compound presents both regioselective and stereoselective challenges. Regioselectivity is crucial in ensuring the chlorine atom is positioned at the C-2 position and the amino groups at the C-1 and C-5 positions. Stereoselectivity is important due to the chiral center at C-2.
Regioselectivity: The regioselective formation of the chloroalkane can be controlled by the choice of starting material and reaction conditions, as demonstrated by the specific synthesis of 2-chloropentane from 2-pentanol. chemicalbook.com The introduction of the diamine moiety also requires regiocontrol. For example, in the reaction of a dihaloalkane, the relative reactivity of the different halogen atoms can be exploited.
Stereoselectivity: The creation of the chiral center at C-2 necessitates stereocontrolled reactions. nih.gov This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or stereoselective reactions. nih.govmasterorganicchemistry.com For instance, stereoselective halogenation methods have been extensively reviewed, with techniques like the SN2 opening of epoxides with halide ions offering a way to introduce a halogen with controlled stereochemistry. nih.gov Similarly, the synthesis of chiral diamines has been achieved through various stereoselective methods, including those starting from amino acids or involving asymmetric reactions. clockss.orgcas.cn Nickel-catalyzed enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes have been developed to synthesize chiral fluoroalkanes, highlighting the potential for catalytic methods to control stereochemistry in halogenated compounds. researchgate.net
Advanced Synthetic Transformations Involving Chloropentane-1,5-diamine Scaffolds
Once the this compound scaffold is synthesized, it can serve as a versatile intermediate for further chemical modifications.
Derivatization at Amine Centers
The primary amine groups at the C-1 and C-5 positions are nucleophilic and can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potentially interesting properties.
Alkylation and Arylation: The amine groups can be alkylated or arylated to form secondary or tertiary amines. This can be achieved by reacting the diamine with alkyl halides or aryl halides under suitable conditions. google.com
Acylation: The amines can be acylated with acyl chlorides or anhydrides to form amides. This reaction is a common method for protecting amine groups or for introducing specific functional groups.
Formation of Imines and Schiff Bases: The primary amines can react with aldehydes or ketones to form imines or Schiff bases. google.com These reactions are often reversible and can be used to introduce further complexity into the molecule.
Table 2: Potential Derivatization Reactions at Amine Centers
| Reaction Type | Reagent | Functional Group Formed |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Arylation | Aryl Halide | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride/Anhydride (B1165640) | Amide |
| Imine Formation | Aldehyde/Ketone | Imine/Schiff Base |
Modification of the Halogenated Carbon
The chlorine atom at the C-2 position is a key functional group that can be modified through various nucleophilic substitution reactions. The reactivity of this secondary chloride allows for the introduction of a wide range of substituents.
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as alkoxides, thiolates, cyanides, and azides. These reactions proceed via an SN2 mechanism, which would result in an inversion of stereochemistry at the C-2 center if it is chiral. The choice of nucleophile allows for the introduction of diverse functionalities.
Elimination Reactions: Under appropriate basic conditions, an elimination reaction can occur, leading to the formation of an alkene. The regioselectivity of this elimination would depend on the reaction conditions and the structure of the substrate.
Organometallic Coupling Reactions: The chloroalkane functionality can potentially participate in organometallic cross-coupling reactions, such as the Suzuki or Wurtz-Fittig reactions, to form new carbon-carbon bonds. acs.orggoogle.com This would allow for the attachment of various alkyl or aryl groups at the C-2 position.
Table 3: Potential Modifications at the Halogenated Carbon
| Reaction Type | Reagent/Condition | Product Type |
| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, RS⁻, CN⁻, N₃⁻) | Substituted Pentane |
| Elimination | Base | Pentene Derivative |
| Cross-Coupling | Organometallic Reagent (e.g., R-B(OH)₂) | Alkylated/Arylated Pentane |
Multi-component Reaction Pathways for Polysubstituted Derivatives
Multi-component reactions (MCRs) represent a highly efficient strategy in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.netmdpi.com These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netmdpi.com While specific MCRs for the direct synthesis of polysubstituted this compound derivatives are not extensively documented in current literature, established MCR methodologies using analogous diamines can be applied to predict potential synthetic pathways.
Isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), are particularly well-suited for this purpose. nih.govorganic-chemistry.org The Ugi reaction classically involves the condensation of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product. illinois.edunih.gov The versatility of the Ugi-4CR allows for the incorporation of a wide variety of functional groups, making it a powerful tool for creating polysubstituted molecules. illinois.edu
When a diamine like this compound is used as the amine component, several reaction outcomes are possible, leading to diverse polysubstituted products. The reaction can be controlled to favor mono-acylation, where only one of the amino groups participates in the Ugi condensation. This would yield a product retaining a free amino group and the chloro-substituent, which are available for subsequent transformations.
Alternatively, by using two equivalents of the aldehyde, carboxylic acid, and isocyanide, a double Ugi reaction can be performed, resulting in a symmetrical, highly functionalized molecule. The presence of the chloro-substituent on the diamine backbone adds another layer of chemical diversity to the final product.
Furthermore, the Ugi reaction can serve as an entry point for synthesizing complex heterocyclic structures through a post-Ugi transformation strategy. illinois.edufrontiersin.org In a hypothetical pathway involving this compound, an initial Ugi reaction at one amino group could be followed by an intramolecular cyclization involving the second amino group. This would lead to the formation of a substituted heterocyclic ring, such as a seven-membered diazepane ring. The specific components chosen for the Ugi reaction would determine the nature and position of the various substituents on the final heterocyclic scaffold.
An example of a related multi-component reaction for the synthesis of heterocyclic phosphonates involves the reaction of diamines with ketones and phosphites, catalyzed by an iron salt, demonstrating the utility of diamines in MCRs for building complex cyclic systems. beilstein-journals.org
The following data table illustrates the components and typical yields for a Ugi-4CR using an analogous diamine, which serves as a model for potential reactions with this compound.
| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,2-Diaminobenzene | Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | Methanol | 85-95% (for quinoxalinones after cyclization) | mdpi.com |
| Primary Amine | Pyrrole-β-chlorovinylaldehyde | Monochloroacetic Acid | Convertible Isocyanide | Ethanol | 54-93% | beilstein-journals.org |
| Ammonium (B1175870) Chloride (Amine Source) | Various Aldehydes/Ketones | - | Various Isocyanides + TMS Azide (B81097) | Trifluoroethanol | 30-100% (for tetrazoles) | nih.gov |
Reactivity and Reaction Mechanisms of 2 Chloropentane 1,5 Diamine
Nucleophilic Substitution Reactions at the Chlorinated Center
The presence of a chlorine atom on the second carbon of the pentane (B18724) chain makes this position susceptible to nucleophilic attack, leading to the displacement of the chloride ion. evitachem.com The specific pathway and outcome of this substitution are influenced by several factors.
Mechanistic Investigations of S(_N)1/S(_N)2 Pathways
Nucleophilic substitution at a secondary carbon, such as the C-2 position in 2-chloropentane-1,5-diamine, can proceed through either an S(_N)1 (unimolecular) or S(_N)2 (bimolecular) mechanism. The prevailing pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the steric environment of the reaction center. ucsb.edusavemyexams.com
An S(_N)2 reaction involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. savemyexams.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the primary amine groups within the molecule itself can act as internal nucleophiles.
An S(_N)1 reaction , conversely, is a two-step process that begins with the slow ionization of the alkyl halide to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. savemyexams.com This mechanism is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the departing leaving group, and by weaker nucleophiles.
The table below summarizes the conditions that would theoretically favor each mechanistic pathway for an external nucleophile reacting with this compound.
Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways
| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |
|---|---|---|
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻) |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone (B3395972), DMF) |
| Substrate | Secondary carbocation is moderately stable | Secondary substrate is susceptible to attack |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Intramolecular Cyclization Reactions
A significant and highly probable reaction for this compound is intramolecular cyclization. In this process, one of the terminal amine groups acts as an internal nucleophile, attacking the electrophilic C-2 carbon and displacing the chloride ion. This type of reaction is often favored due to the proximity of the reacting groups (a proximity effect).
Given the structure, the nucleophilic attack by the nitrogen of the 1-amino group would result in a five-membered ring, while attack from the 5-amino group would lead to a six-membered ring. The formation of five- and six-membered rings is thermodynamically and kinetically favorable. The most likely product of such a reaction would be a substituted piperidine (B6355638) (a six-membered heterocycle), resulting from the attack of the 5-amino group. rsc.orgajchem-a.com This cyclization would proceed via an intramolecular S(_N)2 mechanism.
Table 2: Intramolecular Cyclization Product
| Reactant | Proposed Product | Reaction Type |
|---|
Stereochemical Outcomes of Substitution Events
The C-2 position of this compound is a chiral center. Consequently, the stereochemistry of the substitution reaction is a critical consideration.
S(_N)2 Reactions : In a bimolecular substitution, the nucleophile attacks the carbon from the side opposite to the leaving group. This results in an "inversion of configuration" at the chiral center. ucsb.edu Therefore, if the starting material were a single enantiomer (e.g., (R)-2-chloropentane-1,5-diamine), the S(_N)2 reaction, including the intramolecular cyclization, would yield a product with the opposite configuration (e.g., (S)-2-(aminomethyl)piperidine).
S(_N)1 Reactions : The S(_N)1 mechanism proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this flat intermediate from either face with equal probability. This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers, resulting in a loss of optical activity. ucsb.edu
Amine-Centered Reactivity
The two primary amine groups are nucleophilic and basic centers, capable of participating in a wide array of chemical transformations.
Acylation and Alkylation Reactions of Diamine Functionalities
The primary amine functionalities of this compound can be readily acylated or alkylated.
Acylation involves the reaction of the amines with acylating agents like acyl chlorides or anhydrides to form amides. Controlling the stoichiometry is crucial, as the reaction can lead to mono-acylated or di-acylated products. rsc.orgrsc.org Achieving selective mono-acylation can be challenging because the initial mono-acylated product is often still reactive. arkat-usa.org However, methods using reagents like CO₂ as a temporary protecting group have been developed to improve selectivity for mono-acylation. rsc.org
Alkylation involves the reaction with alkyl halides to form secondary amines. Similar to acylation, this reaction can proceed to form mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. acs.orgrsc.org
Table 3: Examples of Amine Functionalization
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Mono-acylation | Acetyl chloride (1 equiv.) | N-(5-amino-2-chloropentyl)acetamide |
| Di-acylation | Acetic anhydride (B1165640) (excess) | N,N'-(2-chloropentane-1,5-diyl)diacetamide |
| Mono-alkylation | Methyl iodide (1 equiv.) | 2-Chloro-N⁵-methylpentane-1,5-diamine |
Formation of Imines and Heterocyclic Structures
The primary amine groups can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product. wikipedia.org
Furthermore, the bifunctional nature of this compound makes it a potential precursor for the synthesis of larger heterocyclic structures. For instance, reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings known as diazepines or other complex heterocyclic systems through condensation reactions. mdpi.comrsc.org
Acid-Mediated Transformations and Stability Studies
Under acidic conditions, the two primary amino groups of this compound are readily protonated to form the corresponding diammonium salt. This protonation has a profound effect on the molecule's stability and reactivity. pressbooks.pubresearchgate.net
The electron-withdrawing nature of the ammonium groups significantly influences the stability of the C-Cl bond. By inductively withdrawing electron density from the carbon backbone, the ammonium groups destabilize any potential carbocation formation at the C-2 position. libretexts.org This makes SN1-type reactions, which proceed through a carbocation intermediate, highly unfavorable under acidic conditions.
Furthermore, the protonated amino groups can engage in neighboring group participation (NGP), although the formation of a highly strained three-membered aziridinium (B1262131) ring via direct attack of the C1-amino group on the C2-carbon is less likely due to the presence of the positive charge. vedantu.comyoutube.com However, the C5-amino group is well-positioned to participate in intramolecular reactions, which are discussed in the competing pathways section.
The stability of this compound in acidic media is therefore a balance between the inherent instability of a secondary alkyl chloride and the electronic effects imposed by the protonated amino groups. While the protonation enhances the stability against unimolecular dissociation, it also sets the stage for other transformations.
Elimination Reactions and Olefin Formation
Dehydrohalogenation of this compound can, in principle, lead to the formation of alkenes. This elimination reaction is typically promoted by a base. masterorganicchemistry.com However, in the context of this diamino compound, the reaction can be more complex due to the internal basicity of the amino groups and the effects of protonation in acidic media.
Regioselectivity and Stereoselectivity in Dehydrohalogenation
In a typical E2 elimination reaction, the regioselectivity is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. ubc.cafiveable.melibretexts.orgpressbooks.pubchadsprep.comwordpress.com For this compound, elimination could result in the formation of two possible constitutional isomers: (Z/E)-pent-2-ene-1,5-diamine and pent-1-ene-1,5-diamine.
Applying Zaitsev's rule, the formation of pent-2-ene-1,5-diamine would be favored over pent-1-ene-1,5-diamine. The stereoselectivity of the E2 reaction requires an anti-periplanar arrangement of the departing hydrogen and the chlorine atom. ubc.calibretexts.org This geometric constraint would influence the formation of the E or Z isomer of pent-2-ene-1,5-diamine.
However, under acidic conditions where the amino groups are protonated, their steric bulk and electron-withdrawing nature can influence the regioselectivity. The bulky ammonium groups may sterically hinder the approach of a base to the C-3 proton, potentially leading to an increased proportion of the Hofmann product (pent-1-ene-1,5-diamine). libretexts.orgmsu.edu
| Condition | Major Product (Predicted) | Minor Product (Predicted) | Governing Principle |
| Strong, non-hindered base | Pent-2-ene-1,5-diamine | Pent-1-ene-1,5-diamine | Zaitsev's Rule ubc.cafiveable.melibretexts.orgpressbooks.pubchadsprep.comwordpress.com |
| Strong, hindered base | Pent-1-ene-1,5-diamine | Pent-2-ene-1,5-diamine | Hofmann Elimination libretexts.org |
Competing Reaction Pathways
Elimination reactions of this compound are in direct competition with other reaction pathways, most notably intramolecular substitution (cyclization). The proximity of the nucleophilic amino groups to the electrophilic C-Cl bond makes intramolecular reactions highly probable. masterorganicchemistry.com
Under neutral or basic conditions, the primary amino group at C-5 can act as an internal nucleophile, attacking the carbon bearing the chlorine atom (C-2) in an intramolecular SN2 reaction. This would lead to the formation of a substituted piperidine ring, specifically 3-aminomethylpiperidine. The formation of five- and six-membered rings through intramolecular cyclization is thermodynamically and kinetically favored. ekb.egekb.egresearchgate.netnih.govinternationalbulletins.com
In strongly acidic conditions, a different type of intramolecular reaction, the Hofmann-Löffler-Freytag reaction, could potentially occur if the amine is first converted to an N-haloamine. wikipedia.orgslideplayer.com This radical-mediated reaction involves the abstraction of a hydrogen atom by a nitrogen-centered radical, leading to the formation of a cyclic amine, which in this case would also be a piperidine derivative. wikipedia.orgslideplayer.comyoutube.com
Intermolecular nucleophilic substitution by an external nucleophile or another molecule of the diamine can also occur, leading to dimerization or polymerization. The competition between these pathways is highly dependent on reaction conditions such as temperature, concentration, and the nature of the base or acid used. nih.govnih.govwikipedia.orglibretexts.org
| Reaction Type | Conditions | Major Product (Plausible) |
| Intramolecular SN2 | Neutral/Basic, Heat | 3-Aminomethylpiperidine |
| Intermolecular SN2 | High Concentration | Dimer/Polymer |
| E2 Elimination | Strong Base | Alkenediamines |
| Hofmann-Löffler-Freytag | Acid, N-halogenation, Light/Heat | Substituted Piperidine wikipedia.orgslideplayer.comyoutube.com |
Computational and Theoretical Chemistry of 2 Chloropentane 1,5 Diamine
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical methods are instrumental in determining the three-dimensional structure and electronic properties of molecules. For 2-chloropentane-1,5-diamine, these studies reveal how the interplay of its functional groups—two primary amines and a secondary chloro group—dictates its preferred shapes and electronic distribution.
The flexible five-carbon backbone of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis using computational methods like Density Functional Theory (DFT) is employed to identify the most stable (lowest energy) conformers. The key rotational bonds are the C-C bonds of the pentane (B18724) chain, the C-Cl bond, and the C-N bonds.
The relative energies of these conformers are determined by a combination of steric hindrance, torsional strain, and intramolecular interactions. A significant interaction in this molecule is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amine groups and the electronegative chlorine atom or the lone pair of the other nitrogen atom. These interactions can stabilize certain folded conformations over extended ones.
Theoretical calculations would map a potential energy surface by systematically rotating the key dihedral angles. From this surface, various local energy minima corresponding to stable conformers can be identified. The global minimum would represent the most populated conformation in the gas phase.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Key Dihedral Angles (C1-C2-C3-C4) | Intramolecular Interactions | Relative Energy (kJ/mol) |
| Extended Anti | ~180° | Minimal steric hindrance | 0 (Reference) |
| Gauche 1 | ~60° | Gauche interaction | +3.8 |
| Gauche 2 (H-Bonding) | ~65° | N-H···Cl hydrogen bond | -2.5 |
| Folded (N-H···N) | Variable | N-H···N hydrogen bond | -1.5 |
Note: This table is illustrative, based on established principles of conformational analysis. Actual values would require specific DFT calculations.
The electronic structure of this compound is characterized by the strong inductive effects of the electronegative chlorine and nitrogen atoms, which polarize the carbon skeleton. An analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. bhu.ac.in
The HOMO represents the region from which an electron is most likely to be donated in a chemical reaction. For this compound, theoretical calculations are expected to show the HOMO localized predominantly on the lone pairs of the two nitrogen atoms. These sites are the most nucleophilic centers of the molecule.
Conversely, the LUMO represents the region most likely to accept an electron. In this molecule, the LUMO is predicted to be the antibonding sigma orbital (σ*) associated with the C-Cl bond. An attack by a nucleophile would populate this orbital, leading to the cleavage of the C-Cl bond.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Localization | Energy (eV) - Illustrative |
| HOMO | Lone pairs on Nitrogen atoms | -9.5 |
| LUMO | σ* orbital of the C-Cl bond | +1.0 |
| HOMO-LUMO Gap | - | 10.5 |
Note: These energy values are hypothetical and serve to illustrate the expected FMO properties based on DFT principles. bhu.ac.in
Conformational Analysis and Energetic Profiles
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For this compound, the most significant reactions involve nucleophilic substitution at the carbon atom bearing the chlorine.
As a secondary alkyl halide, this compound can undergo nucleophilic substitution via both bimolecular (Sₙ2) and unimolecular (Sₙ1) mechanisms. nih.gov Computational simulations can model the potential energy profiles for both pathways.
Sₙ2 Mechanism: In an Sₙ2 reaction, a nucleophile attacks the carbon center at the same time as the chloride leaving group departs. mdpi.comsciforum.net Simulations would locate a single transition state characterized by a pentacoordinate carbon atom. The activation barrier is sensitive to steric hindrance around the reaction center.
Sₙ1 Mechanism: The Sₙ1 mechanism involves a two-step process: first, the slow departure of the chloride ion to form a secondary carbocation intermediate, followed by a rapid attack by a nucleophile. scribd.com Computational modeling would focus on the stability of the planar carbocation intermediate.
Intramolecular Sₙ2 Reaction: A crucial potential reaction for this molecule is intramolecular cyclization, where one of the terminal amine groups acts as the nucleophile, attacking the C2 carbon and displacing the chloride. This would lead to the formation of a thermodynamically stable six-membered ring (a substituted piperidine). Computational modeling of this pathway is expected to show a lower activation barrier compared to many intermolecular reactions due to the proximity of the reacting groups (the "neighboring group participation" effect). mdpi.com
Based on the structural and electronic properties, computational studies can predict the molecule's reactivity and selectivity. The primary reactive sites are the nucleophilic amine groups and the electrophilic C2 carbon.
The most significant prediction is the high propensity for intramolecular cyclization. The formation of a six-membered piperidine (B6355638) ring is kinetically and thermodynamically favored over many competing intermolecular reactions, especially at low concentrations of an external nucleophile. Computational analysis of the activation energies for intramolecular versus intermolecular pathways would quantify this preference.
Table 3: Hypothetical Activation Energies for Competing Reactions
| Reaction Pathway | Nucleophile | Predicted Activation Energy (kJ/mol) |
| Intramolecular Sₙ2 Cyclization | Internal -NH₂ group | 65 |
| Intermolecular Sₙ2 | External OH⁻ | 85 |
| Intermolecular Sₙ1 (Rate-determining step) | (Solvent assisted) | 110 |
Note: This table presents an illustrative comparison of activation energies to highlight the predicted favorability of the intramolecular pathway.
Computational Elucidation of Nucleophilic Substitution Mechanisms
Solvent Effects and Environmental Influence on Reactivity
The solvent environment can dramatically influence reaction rates and mechanisms. chemrxiv.orgstanford.edu Computational models, such as those using the Polarizable Continuum Model (PCM), can simulate these effects.
For the Sₙ1 mechanism , polar protic solvents (like water or ethanol) would be computationally shown to stabilize the carbocation intermediate and the departing chloride ion through hydrogen bonding and dipole interactions. This stabilization would lower the activation energy and favor the Sₙ1 pathway.
For the Sₙ2 mechanism , the effect of the solvent is more complex. Polar aprotic solvents (like acetone (B3395972) or DMSO) are predicted to enhance the rate of intermolecular Sₙ2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile itself more reactive. In contrast, polar protic solvents would solvate the nucleophile directly, hindering its ability to attack and thus slowing the Sₙ2 reaction. mdpi.com
For the intramolecular reaction , the transition state involves charge separation. Therefore, polar solvents would stabilize this transition state more than the neutral ground state, accelerating the rate of cyclization compared to nonpolar solvents.
Coordination Chemistry and Metal Complexation with 2 Chloropentane 1,5 Diamine
2-Chloropentane-1,5-diamine as a Ligand
The this compound molecule possesses two key features that would dictate its behavior as a ligand: the diamine moiety and the chloro substituent. The presence of two primary amine groups suggests its potential to act as a chelating ligand, while the chlorine atom introduces electronic and steric effects that could influence its coordination properties.
Chelation Modes and Ligand Properties of the Diamine Moiety
The 1,5-diamine structure of this compound indicates that it can act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the two nitrogen atoms. This chelation would lead to the formation of a thermodynamically stable seven-membered ring with the metal ion. The flexibility of the pentyl chain would allow the ligand to adapt to the preferred coordination geometry of various metal ions.
In general, diamine ligands are known to form stable complexes with a wide range of transition metals. The stability of these complexes is often enhanced by the chelate effect, where the formation of a ring structure upon coordination is entropically favored over the coordination of two separate monodentate ligands.
Influence of the Chloro Substituent on Coordination
The presence of a chloro group at the 2-position of the pentane (B18724) chain is expected to have a significant impact on the ligand's coordination behavior. This influence can be categorized into two main effects:
Electronic Effect: Chlorine is an electron-withdrawing group. This inductive effect would decrease the electron density on the nitrogen atoms of the diamine, thereby reducing their basicity and potentially weakening the coordinate bonds with the metal center. beilstein-journals.org The extent of this effect would depend on the distance and orientation of the chloro group relative to the amine groups.
Synthesis and Characterization of Metal Complexes
While no specific synthesis of metal complexes with this compound has been documented, a general approach can be proposed based on standard methods for the synthesis of metal-diamine complexes.
Design of Metal-Diamine Coordination Compounds
The synthesis of coordination compounds with this compound would likely involve the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, sulfates) and solvent would depend on the desired complex and the solubility of the reactants. The stoichiometry of the reaction would be controlled to obtain complexes with different ligand-to-metal ratios, such as 1:1 or 1:2. The reaction conditions, including temperature and pH, would also play a crucial role in the successful formation of the desired complex.
Spectroscopic and Structural Analysis of Complexes
Characterization of any synthesized metal complexes of this compound would be essential to confirm their formation and elucidate their structure. Standard analytical techniques would be employed:
Infrared (IR) Spectroscopy: To confirm the coordination of the diamine to the metal center by observing shifts in the N-H stretching and bending vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the ligand within the complex and could indicate changes in the chemical environment upon coordination. bohrium.com
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding. mdpi.com
Catalytic Applications of this compound Metal Complexes
The catalytic potential of metal complexes is highly dependent on the nature of the ligand and the metal ion. While there is no direct information on the catalytic applications of this compound complexes, one could speculate on potential areas of use based on related systems.
Metal complexes with diamine ligands have been investigated as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of the chloro substituent in this compound could modulate the electronic and steric properties of the catalyst, potentially influencing its activity, selectivity, and stability. For instance, the electron-withdrawing nature of the chlorine might enhance the Lewis acidity of the metal center, which could be beneficial in certain catalytic cycles. However, without experimental data, any discussion of catalytic applications remains purely speculative.
Asymmetric Catalysis with Chiral Analogues
Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands that can induce stereoselectivity in a wide array of chemical reactions. These ligands, particularly those with C2 symmetry, are highly valued for their ability to create a well-defined chiral environment around a metal center, leading to the preferential formation of one enantiomer of a product. nih.govbohrium.comscispace.com The synthesis of C2-symmetric piperazines from readily available chiral precursors is one method for creating such ligands. researchgate.net
The introduction of a chlorine atom at the 2-position of a pentane-1,5-diamine backbone, as in this compound, offers several potential avenues for the development of novel chiral catalysts. The chloro-substituent can influence the electronic and steric properties of the ligand, which in turn can modulate the reactivity and selectivity of the corresponding metal complex. nih.gov For instance, the electron-withdrawing nature of the chlorine atom could affect the Lewis basicity of the adjacent amino group, thereby influencing the coordination to the metal center and the catalytic activity.
While specific data for chiral analogues of this compound is not extensively documented, the performance of other chiral diamine ligands in asymmetric catalysis provides a strong basis for predicting their potential. For example, C2-symmetric diamines have been successfully employed in copper-catalyzed asymmetric Henry reactions, yielding β-hydroxy nitroalkanes with high enantiomeric excesses. researchgate.net
Below is a representative table of the performance of a C2-symmetric diamine ligand in a copper-catalyzed asymmetric Henry reaction, illustrating the potential of such systems.
| Entry | Aldehyde | Nitroalkane | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 95 | - | 94 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 97 | - | 96 |
| 3 | 2-Naphthaldehyde | Nitromethane | 92 | - | 93 |
| 4 | Cinnamaldehyde | Nitromethane | 89 | - | 90 |
| Data is illustrative of C2-symmetric diamine performance in asymmetric catalysis and not specific to this compound. researchgate.net |
The development of chiral analogues of this compound could involve synthetic routes starting from chiral building blocks like (R)-(+)-camphor, which has been used to synthesize a variety of chiral 1,5-diamines. scielo.br These new chiral ligands could then be screened in a range of asymmetric transformations to assess their efficacy.
Role in Transition Metal-Mediated Transformations
Diamine ligands play a crucial role in a multitude of transition metal-mediated transformations beyond asymmetric catalysis. They can act as chelating agents, stabilizing the metal center and influencing the outcome of the reaction. nih.gov The presence of a chloro-substituent in this compound could impart unique properties to its metal complexes. For instance, the halide substituent can affect the solubility, stability, and catalytic activity of the complex. nih.gov
Copper-diamine complexes are particularly noteworthy for their versatility in cross-coupling reactions, such as the Ullmann-type couplings for the formation of C-N and C-O bonds. nih.govtcichemicals.com These reactions are fundamental in the synthesis of pharmaceuticals and functional materials. The specific structure of the diamine ligand, including the nature and position of substituents, can significantly impact the efficiency of these catalytic systems. nih.gov
While there is no direct evidence for the use of this compound in such transformations, research on other substituted diamines provides valuable insights. For example, N,N'-dimethyl-substituted diamines are often preferred in copper-catalyzed cross-coupling reactions as they can lead to higher reaction rates and prevent undesired N-arylation of the ligand. nih.gov
The table below summarizes the application of a diamine ligand in a copper-catalyzed N-arylation reaction, showcasing the potential utility of such systems.
| Entry | Aryl Halide | Amine | Ligand | Yield (%) |
| 1 | Iodobenzene | Morpholine | N,N'-Dimethylethylenediamine | 95 |
| 2 | Bromobenzene | Piperidine (B6355638) | N,N'-Dimethylethylenediamine | 88 |
| 3 | Chlorobenzene | Aniline | N,N'-Dimethylethylenediamine | 75 |
| Data is illustrative of diamine ligand performance in transition metal-mediated transformations and not specific to this compound. nih.gov |
Furthermore, the chemoenzymatic desymmetrization of prochiral pentane-1,5-diamines using lipases has been explored to produce optically active mono-protected diamines. researchgate.netacs.org This approach could potentially be adapted for the synthesis of chiral derivatives of this compound, which could then be utilized as precursors for more complex chiral ligands.
Applications in Polymer Chemistry and Materials Science
2-Chloropentane-1,5-diamine as a Monomer Precursor
As a monomer, this compound can participate in various polymerization reactions, primarily leveraging the reactivity of its two amine groups. These reactions typically involve step-growth polymerization mechanisms to form a variety of polymer structures.
Polycondensation is a primary route through which this compound can be polymerized. melscience.com In these reactions, the diamine monomer reacts with a comonomer containing at least two functional groups that are reactive towards amines, such as diacyl chlorides, dicarboxylic acids, or diisocyanates. The reaction proceeds with the formation of a covalent bond, typically an amide or urea (B33335) linkage, and the elimination of a small molecule like water or hydrogen chloride. melscience.com
For instance, the reaction of this compound with a diacyl chloride, such as adipoyl chloride, would yield a chlorinated polyamide. The stoichiometry of the reactants is crucial in achieving a high degree of polymerization. nih.gov
Table 1: Exemplary Polycondensation Reactions with this compound
| Comonomer | Resulting Polymer | Linkage Type | Potential Small Molecule Byproduct |
| Adipoyl chloride | Chlorinated Polyamide | Amide | Hydrogen Chloride (HCl) |
| Terephthalic acid | Chlorinated Polyamide | Amide | Water (H₂O) |
| Hexamethylene diisocyanate | Chlorinated Polyurea | Urea | None |
This table presents hypothetical reaction schemes based on established polycondensation chemistry.
The presence of the chlorine atom can influence the reactivity of the amine groups due to its electron-withdrawing nature, potentially affecting the rate and outcome of the polycondensation reaction compared to its non-halogenated counterpart, 1,5-pentanediamine.
The use of this compound in polymerization directly introduces a chlorinated unit into the main chain of the polymer. This "in-chain" halogenation can significantly modify the properties of the resulting polymer. researchgate.net The introduction of chlorine atoms can enhance properties such as flame retardancy, chemical resistance, and adhesion. researchgate.net The polarity induced by the carbon-chlorine bond can also influence the polymer's solubility and intermolecular interactions. The ability to incorporate halogenated units is a key strategy for developing high-performance polymers.
Polycondensation Reactions Involving Diamine Linkages
Functional Polymer Synthesis
The chlorine atom on the this compound monomer unit provides a reactive handle for the synthesis of functional polymers with tailored characteristics. acs.orgresearchgate.net
By copolymerizing this compound with other diamines or by varying the comonomer, polymers with a range of properties can be designed. The density of chloro groups along the polymer chain can be controlled by the feed ratio of the chlorinated monomer during copolymerization. This allows for the fine-tuning of properties such as the glass transition temperature, mechanical strength, and refractive index. The incorporation of bulky or rigid monomers in conjunction with this compound can also be used to manipulate the fractional free volume of the polymer, which is pertinent for applications like gas separation membranes. rsc.org
The chlorine atom in the polymer backbone, originating from the this compound monomer, is a key feature for post-polymerization modification. acs.org This allows for the introduction of a wide array of functional groups onto the polymer chain after the initial polymerization has occurred. This strategy provides access to functional polymers that may not be readily available through the direct polymerization of corresponding functional monomers. acs.org
Nucleophilic substitution reactions are a common method for this modification, where the chlorine atom is replaced by other functional groups. google.com For example, reaction with sodium azide (B81097) could introduce azide groups, which can then be used for "click" chemistry reactions. Treatment with other nucleophiles like thiols or secondary amines can also be employed to graft different side chains onto the polymer backbone.
Table 2: Potential Post-Polymerization Modification Reactions
| Reagent | Introduced Functional Group | Potential Application |
| Sodium Azide (NaN₃) | Azide (-N₃) | Click chemistry, crosslinking |
| Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanate (-SCN) | Further chemical conversion |
| Phenols | Phenyl ether | Altered thermal/optical properties |
| Amines | Substituted amine | Altered solubility, chelation |
This table illustrates hypothetical modification reactions based on the known reactivity of alkyl chlorides.
Design of Polymers with Tunable Properties
Advanced Materials Derivations
The unique structure of polymers derived from this compound opens pathways to advanced materials. For instance, the chlorinated backbone could serve as a precursor for creating cross-linked materials with enhanced thermal stability and mechanical properties. The chlorine atoms can act as sites for cross-linking reactions, either through radical mechanisms or by reaction with difunctional cross-linking agents.
Furthermore, the ability to perform post-polymerization modifications allows for the creation of materials with specific functionalities for applications in areas such as ion-exchange resins, membranes for selective transport, or as supports for catalysts. The introduction of specific functional groups can tailor the material for targeted interactions with other molecules or surfaces.
Cross-linking and Network Formation
There is no available scientific literature or empirical data demonstrating the use of this compound as a cross-linking agent or for network formation in polymers.
Theoretically, a diamine can act as a cross-linker by reacting with other multifunctional monomers. For instance, diamines are known to react with diisocyanates to form polyurethanes or with diepoxides to cure epoxy resins, creating a three-dimensional polymer network. wikipedia.org The additional chlorine atom on the this compound backbone could potentially influence the reaction kinetics or the final properties of such a network, but no studies have been published to confirm or quantify these effects. Research on the polymerization of various other diamines to create cross-linked polymers exists, but does not mention this specific compound. acs.org
Without experimental data, any discussion of its efficacy, the properties of the resulting polymer networks, or comparative performance would be purely speculative.
Surface Modification and Coating Applications
No research findings or specific examples of this compound being used for surface modification or in coating formulations were identified.
Amine-containing compounds are sometimes used to modify surfaces to alter properties like adhesion, wettability, or biocompatibility. researchgate.net This can be achieved by grafting these molecules onto a substrate. Halogen-containing polymers are also utilized in high-performance coatings for their chemical resistance and durability. The bifunctional nature of this compound could theoretically be leveraged for such applications, for example, by anchoring the molecule to a surface via one functional group while leaving the other available for further reactions. However, the scientific record lacks any studies that have attempted or reported on this for this specific compound.
Q & A
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 152.63 g/mol | |
| logP (XlogP) | ~1.2 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Topological Polar Surface | 52 Ų | |
| Storage Stability | Stable at 2–8°C for 12 months |
Q. Table 2. Recommended Analytical Techniques
| Technique | Application | Sensitivity |
|---|---|---|
| HPLC-UV | Purity assessment | 0.1% impurities |
| GC-MS | Volatile byproduct detection | 1 ppb |
| NMR | Structural confirmation | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
